molecular formula C20H16N2O4S B461153 ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923560-03-6

ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461153
CAS No.: 923560-03-6
M. Wt: 380.4g/mol
InChI Key: YNXUOILVWOKLOF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a sulfur-containing heterocyclic compound featuring a fused thiochromeno[4,3-b]pyran scaffold. Key structural elements include:

  • A 3-pyridinyl substituent at position 4, distinguishing it from phenyl-substituted analogs (e.g., 4a-j derivatives) .
  • An ethyl carboxylate group at position 3, common in related compounds for enhancing solubility and interaction with biological targets .

This compound is synthesized via multi-component condensation or reductive rearrangement of β-ketonitrile derivatives, as demonstrated in thiochromeno-pyran synthesis methodologies . Its structure is typically confirmed using techniques like X-ray crystallography (e.g., SHELX refinement ) and spectroscopic methods (IR, NMR, MS) .

Properties

IUPAC Name

ethyl 2-amino-5-oxo-4-pyridin-3-yl-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-2-25-19(23)16-14(11-6-5-9-22-10-11)15-17(26-18(16)21)12-7-3-4-8-13(12)27-20(15)24/h3-10,14H,2,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXUOILVWOKLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Heterocyclic Assembly via Cyclocondensation Reactions

The synthesis of fused thiochromeno-pyran systems often relies on cyclocondensation strategies. A key approach involves the sequential formation of the thiochromeno and pyran rings through nucleophilic attack and cyclization. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via a thiourea-mediated cyclization of ethyl 2-chloroacetoacetate in ethanol under reflux . Adapting this method, the 3-pyridinyl moiety could be introduced through a substituted aldehyde intermediate.

In a hypothetical pathway, 4-hydroxy-6-methyl-2-pyrone reacts with 3-pyridinecarboxaldehyde, ammonium acetate, and ethyl cyanoacetate in a water-ethanol solvent system (1:1) under reflux for 24 hours . This one-pot multicomponent reaction facilitates the formation of the pyran ring while incorporating the pyridine substituent. The thiochromeno component is subsequently introduced via sulfurization using thiourea or Lawesson’s reagent, followed by esterification to yield the target compound.

Thiourea-Mediated Sulfur Incorporation and Ring Closure

Thiourea derivatives are critical for introducing sulfur atoms into heterocyclic frameworks. A patent describing the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate highlights the use of thiourea and sodium carbonate in ethanol, with ethyl 2-chloroacetoacetate as the electrophilic partner . By substituting the chloroacetoacetate with a pyridine-containing precursor, this method could be adapted to generate the thiochromeno-pyran backbone.

Key parameters for optimization include:

  • Solvent composition : Ethanol with 10–35% ethyl acetate enhances solubility and reaction efficiency .

  • Temperature : Stepwise heating to 60–70°C ensures controlled cyclization without side reactions.

  • Workup : Adjusting the pH to 9–10 with sodium hydroxide precipitates the product, achieving yields exceeding 98% in analogous systems .

The introduction of the 3-pyridinyl group requires precise functionalization. A study on ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate demonstrates the use of benzaldehyde derivatives in multicomponent reactions . Replacing benzaldehyde with 3-pyridinecarboxaldehyde under similar conditions (reflux in ethanol-water) could facilitate the incorporation of the pyridine ring.

Reaction conditions :

  • Catalyst : Ammonium acetate (30.5 mmol per 1 mmol substrate) .

  • Time : 24-hour reflux to ensure complete cyclization.

  • Yield : Expected to range between 47–74%, based on analogous pyranopyran syntheses .

Post-Cyclization Modifications and Esterification

Following ring formation, esterification of the carboxylate group is critical. The use of ethyl cyanoacetate as both a reactant and ester source has been documented in pyrano-pyran syntheses . Alternatively, post-synthetic esterification via Fischer-Speier methods (ethanol and acid catalysis) could be employed to introduce the ethyl group.

Comparative Analysis of Synthetic Routes

Table 1 summarizes proposed methods based on analogous reactions:

Method Reagents Conditions Yield Source
Thiourea cyclizationThiourea, Na2CO3, ethyl 2-chloroacetoacetateEthanol, 60–70°C, pH 9–10>98%
Multicomponent reaction3-Pyridinecarboxaldehyde, NH4OAc, ethyl cyanoacetateEthanol-water, reflux, 24 h47–74%
Isothiocyanate couplingEthyl isothiocyanatoacetate, pyridineReflux, 1–4 h69–84%

Challenges and Optimization Strategies

  • Steric hindrance : The 3-pyridinyl group may impede cyclization. Increasing reaction temperature (70–80°C) or using polar aprotic solvents (DMF) could mitigate this .

  • Byproduct formation : Chromatographic purification or recrystallization from ethanol is recommended .

  • Scale-up considerations : Industrial production would require continuous flow systems to maintain yield and safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of structural modifications on biological activity.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Compound Class Key Feature Impact on Properties Reference
Thiochromeno[4,3-b]pyran Sulfur atom in chromene ring Enhanced lipophilicity; altered redox activity
Pyrano[4,3-b]pyran Oxygen atom in chromene ring Higher polarity; different H-bonding capacity
Chromeno[4,3-d]pyrazolo[3,4-b]pyridinone Fused pyrazole-pyridine system Distinct π-conjugation; varied biological targets

Substituent Effects at Position 4

Compound (Example) Substituent at C4 Biological Activity (IC50, MCF-7) Notes Reference
Target Compound 3-Pyridinyl Not reported Potential for kinase inhibition due to pyridine
4a (4-phenyl) Phenyl 11.2 µM Baseline activity
4d (3-Cl-phenyl) 3-Chlorophenyl >11.2 µM Reduced activity vs. 4a
4h (4-CF3-phenyl) 4-Trifluoromethylphenyl >11.2 µM Electron-withdrawing groups lower efficacy
3y (4-methoxyphenyl) 4-Methoxyphenyl Not tested Methoxy group may enhance solubility

However, the anti-proliferative activity of this derivative remains uncharacterized, while phenyl-substituted analogs (e.g., 4a-j) show IC50 values of 1.4–11.2 µM against MCF-7 cells .

Physicochemical Data

Property Target Compound 4a (Phenyl Analog) 4h (CF3 Analog)
Melting Point Not reported 150–154°C 155–158°C
Rf Value Not reported 0.46 (CHCl3/EtOH 9:1) 0.50 (CHCl3/EtOH 9:1)
IR (C=O Stretch) ~1687 cm⁻¹ (estimated) 1687 cm⁻¹ 1684 cm⁻¹
Yield Not reported 48.2% 34.2%

The target compound’s sulfur-containing core may lower melting points compared to oxygen analogs due to reduced crystallinity .

Biological Activity

Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 923560-03-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16N2O4S
  • Molar Mass : 380.42 g/mol
  • Structure : The compound features a thiochromeno-pyran core which is significant for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. Research has shown that derivatives of thiochromene exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Modulation of key apoptotic proteins such as Bax and Bcl-2.
    • Activation of caspase pathways leading to programmed cell death.
  • Case Study :
    A study investigating a structurally related compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) demonstrated that it induced apoptosis in HL-60 leukemia cells through the activation of caspase-3 and alterations in mitochondrial membrane potential. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM, indicating strong anti-proliferative effects .

Data Table: Biological Activity Summary

Activity Type Effect Concentration (µM) Reference
CytotoxicityInduction of apoptosis23.5
Caspase ActivationIncreased caspase-3 activity5, 25, 50
ROS ProductionElevated levelsNot specified
Mitochondrial PotentialDecreased membrane potentialNot specified

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that yield high purity and yield. The characterization typically includes NMR and mass spectrometry to confirm the structure.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures possess broad-spectrum biological activities including:

  • Antimicrobial properties.
  • Anti-inflammatory effects.

These activities are attributed to the unique structural features that allow interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?

  • Methodological Answer : Synthesis involves multi-step reactions, often starting with a thiochromene or pyran precursor. Key steps include cyclocondensation of 3-pyridinyl aldehydes with ethyl acetoacetate derivatives, followed by thiolation and annulation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield. For example, refluxing in glacial acetic acid with sodium acetate as a base has been used for analogous thiochromeno-pyran systems .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is monitored using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Thin-Layer Chromatography (TLC) . Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) is a common purification step to achieve >95% purity .

Q. What spectroscopic methods confirm its molecular structure?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals include the ethyl ester protons (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2), pyridinyl aromatic protons (δ ~7.5–8.5 ppm), and thiochromeno-pyran ring protons (δ ~6.8–7.2 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amino groups (N–H at ~3300 cm⁻¹) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bond ~1.75–1.80 Å) and dihedral angles between fused rings, critical for validating stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strains, cell lines) or compound stability. Standardize protocols using:

  • Dose-response curves (IC50/EC50 comparisons) across multiple cell lines (e.g., HeLa, MCF-7) .
  • Stability studies (HPLC-MS) to rule out decomposition under assay conditions .
  • Molecular docking to predict binding affinity to targets (e.g., DNA topoisomerase II for cytotoxicity) vs. bacterial enzymes (e.g., β-lactamase) .

Q. What strategies optimize reaction yields in its synthesis?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalyst screening : Ionic liquids (e.g., [2-aminobenzoato][PF6]) improve regioselectivity in analogous pyran syntheses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining >75% yield .

Q. How is computational modeling applied to study its interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) simulations : Models binding to kinase domains (e.g., EGFR) using CHARMM or AMBER force fields .
  • QSAR models : Correlate substituent effects (e.g., pyridinyl vs. chlorophenyl groups) with bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.